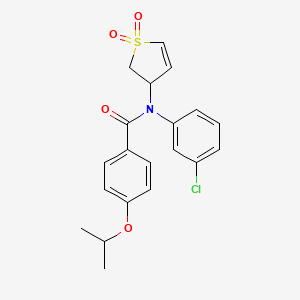![molecular formula C19H17Cl2N3O2S B2944021 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide CAS No. 862826-03-7](/img/structure/B2944021.png)
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide, also known as D4476, is a small molecule inhibitor of the protein kinase CK1 (casein kinase 1). CK1 is a serine/threonine kinase that regulates a wide range of cellular processes, including cell division, DNA repair, and circadian rhythm. Inhibition of CK1 activity by D4476 has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Discovery and Characterization of Insecticides
Research on compounds such as sulfoxaflor, a novel insecticide, highlights the investigation of unique functional groups for insecticidal activity. Sulfoxaflor, for instance, shows broad-spectrum efficacy against sap-feeding insect pests, suggesting that compounds with similar structures could have potential applications in agriculture for pest control without cross-resistance issues seen with other classes of insecticides (Zhu et al., 2011).
Herbicide Development
The study of compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which are active on various grasses, indicates the potential agricultural utility of related benzamides. These could serve as a foundation for the development of new herbicides tailored for specific crops or turf grasses, demonstrating the agricultural significance of chemical research (Viste et al., 1970).
Synthesis of Novel Amino Acids
Research on the synthesis of novel conformationally constrained amino acids, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, showcases the chemical versatility of sulfanyl groups in creating bioactive molecules. These synthesized amino acids could have applications in drug design and peptide research, offering new building blocks for medicinal chemistry (Clerici et al., 1999).
Inhibition of Tumor-associated Enzymes
Studies on the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides reveal the therapeutic potential of chemical compounds in oncology. Sulfonamides with specific structural modifications, like halogenation, can selectively inhibit enzymes associated with cancer cell proliferation and survival, indicating a route for designing anticancer agents (Ilies et al., 2003).
properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-12-5-6-13(15(21)9-12)19(26)23-7-8-24-10-17(27-11-18(22)25)14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11H2,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROSBEUDUBRDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)


![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)


![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
